1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a synthetic organic compound featuring a urea core (-NH-C(=O)-NH-) bridging two aromatic moieties: a benzodioxol group (benzo[d][1,3]dioxol-5-yl) and a hydroxyethyl-substituted dihydrobenzofuran (2,3-dihydrobenzofuran-5-yl). The urea linker is a critical pharmacophore, often associated with hydrogen-bonding interactions in drug-receptor binding .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14(11-1-3-15-12(7-11)5-6-23-15)9-19-18(22)20-13-2-4-16-17(8-13)25-10-24-16/h1-4,7-8,14,21H,5-6,9-10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKTRGDHOMTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Dihydrobenzofuran Unit: This involves the cyclization of phenol derivatives with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and dihydrobenzofuran units through a urea linkage. This can be achieved by reacting the appropriate isocyanate with an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of benzodioxol, dihydrobenzofuran, and urea groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Structural Differentiation
- Urea vs. Hydroxyurea Linkers : The target compound’s urea group (-NH-C(=O)-NH-) differs from the hydroxyurea (-NH-C(=O)-NH-OH) in ’s analog, which may alter hydrogen-bonding capacity and metabolic stability .
- Chirality : The dihydrobenzofuran moiety introduces stereocenters (similar to ’s compound 71), which could influence enantioselective biological activity .
Activité Biologique
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Dihydrobenzofuran : This structure contributes to the compound's interaction with biological targets.
- Urea functional group : Often involved in binding interactions with proteins.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
The above data illustrates that certain derivatives of benzo[d][1,3]dioxole exhibit lower IC50 values than doxorubicin, indicating superior potency against specific cancer cell lines.
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis through pathways involving mitochondrial proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treated cells exhibit cell cycle arrest at various phases, contributing to reduced proliferation rates.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects on HepG2, HCT116, and MCF7 cell lines. The results demonstrated significant antitumor activity with some compounds outperforming standard treatments like doxorubicin .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins such as EGFR. These computational analyses support experimental findings regarding the compound's potential as an anticancer agent .
Q & A
Q. Critical Conditions :
- Temperature control (<0°C to room temperature) during coupling to prevent racemization.
- Use of scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps.
- Purification via silica chromatography or recrystallization to achieve >95% purity .
How can structural contradictions in spectroscopic data (e.g., NMR, HPLC) be resolved during characterization?
Advanced Research Focus
Discrepancies in spectroscopic data often arise from:
- Isomer formation : The hydroxyethyl group’s stereochemistry can lead to diastereomers, detectable via -NMR splitting patterns (e.g., δ 4.2–4.5 ppm for –CHOH) or chiral HPLC .
- Impurity identification : GC-MS or LC-HRMS can trace side products (e.g., unreacted starting materials) to incomplete coupling steps.
- X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL-2018) refines crystal structures using diffraction data, resolving ambiguities in bond angles or torsional strain .
Q. Methodology :
- Compare experimental -NMR shifts with DFT-calculated values to validate assignments.
- Use 2D NMR (COSY, HSQC) to map proton-carbon correlations in crowded spectral regions .
What strategies are effective for enhancing the compound’s solubility and bioavailability in preclinical studies?
Advanced Research Focus
The compound’s low solubility (logP ~3.5) and bioavailability can be addressed via:
- Prodrug modification : Introduce phosphate or acetate groups at the hydroxyethyl moiety to improve aqueous solubility.
- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates.
- Nanoparticle encapsulation : Lipid-based or polymeric nanoparticles (size: 100–200 nm) can increase plasma half-life .
Q. Validation :
- Measure solubility in biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 7.4.
- Perform in vitro permeability assays (Caco-2 cells) to assess intestinal absorption.
How does the compound’s bioactivity compare to structurally related analogs, and what molecular interactions drive its selectivity?
Advanced Research Focus
Key Comparisons :
- Adamantane-containing analogs : Higher lipophilicity but reduced metabolic stability due to CYP450 interactions.
- Thiophene vs. benzofuran analogs : Thiophene derivatives show stronger π-π stacking with aromatic residues in enzyme active sites, while benzofuran’s oxygen enhances hydrogen bonding .
Q. Mechanistic Insights :
- Molecular docking (AutoDock Vina) : The urea carbonyl forms hydrogen bonds with catalytic lysine residues (e.g., in kinase targets).
- SAR Analysis : The dihydrobenzofuran’s rigidity improves binding affinity by ~30% compared to flexible alkyl chains .
What experimental designs are recommended for assessing in vitro toxicity and off-target effects?
Q. Basic Research Focus
Cytotoxicity Screening :
- Use MTT assays in HEK293 and HepG2 cells (48–72 hr exposure; IC determination).
- Compare with positive controls (e.g., doxorubicin) .
Off-Target Profiling :
- Screen against a panel of 50 GPCRs and ion channels (Eurofins Cerep Panels) at 10 µM.
- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics for high-risk targets .
Q. Data Interpretation :
- Calculate selectivity indices (SI = IC / IC) to prioritize lead optimization.
How can batch-to-batch variability in synthesis be minimized for reproducible pharmacological studies?
Advanced Research Focus
Root Causes :
- Inconsistent coupling efficiency (65–85% yield) due to trace moisture in solvents.
- Residual palladium (Pd <10 ppm) from catalytic steps.
Q. Solutions :
- Implement QC checkpoints:
- FTIR to confirm urea bond formation (C=O stretch at ~1650 cm).
- ICP-MS for heavy metal quantification.
- Adopt flow chemistry for precise control of reaction parameters (residence time, mixing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
